
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine
Overview
Description
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a piperidine ring, with a trifluoromethyl group at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Attachment of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions using reagents like acyl chlorides or anhydrides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Common methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, and other nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and mechanical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
1-(Pyrrolidine-3-carbonyl)-3-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(Pyrrolidine-3-carbonyl)-3-ethylpiperidine: Similar structure but with an ethyl group instead of a trifluoromethyl group.
1-(Pyrrolidine-3-carbonyl)-3-phenylpiperidine: Similar structure but with a phenyl group instead of a trifluoromethyl group.
Uniqueness: 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make the compound particularly valuable in medicinal chemistry and materials science.
Biological Activity
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine is a compound of interest due to its unique structural features, which include a pyrrolidine moiety and a trifluoromethyl group. This structure suggests potential interactions with biological systems, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological targets, and relevant case studies.
- Molecular Formula : C10H12F3N2O
- Molecular Weight : 238.21 g/mol
- Structural Features :
- Pyrrolidine ring
- Trifluoromethyl group
- Carbonyl functionality
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, analogs similar to this compound have shown cytotoxic effects against various cancer cell lines, including:
- FaDu Hypopharyngeal Tumor Cells : Demonstrated significant apoptosis induction compared to standard chemotherapeutics like bleomycin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | FaDu | 14.1 | Apoptosis induction |
Compound B | FaDu | 15.3 | DNA damage |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research into related piperidine derivatives has shown effectiveness against various bacterial strains, indicating that modifications can lead to enhanced activity against resistant strains.
Case Studies
- Study on Anticancer Properties :
- Enzyme Interaction Studies :
Properties
IUPAC Name |
pyrrolidin-3-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)9-2-1-5-16(7-9)10(17)8-3-4-15-6-8/h8-9,15H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSOFXWPXQOGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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